molecular formula C9H18NNaO4S B6215522 sodium 1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate CAS No. 2742653-21-8

sodium 1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate

Cat. No.: B6215522
CAS No.: 2742653-21-8
M. Wt: 259.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a chemical compound with a complex structure that includes a tert-butoxycarbonyl group, a methylamino group, and a sulfinate group

Properties

CAS No.

2742653-21-8

Molecular Formula

C9H18NNaO4S

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group typically yields sulfonate derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate involves its ability to act as a protecting group for amino functionalities. The tert-butoxycarbonyl group can be selectively introduced and removed under specific conditions, allowing for the temporary protection of amino groups during complex synthetic sequences. This selective protection and deprotection are crucial for the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate include:

  • Sodium 1-{(tert-butoxy)carbonylamino}ethane-2-sulfinate
  • Sodium 1-{(tert-butoxy)carbonylamino}butane-2-sulfinate

Uniqueness

What sets sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of the tert-butoxycarbonyl group offers a robust protecting group for amino functionalities, making it particularly valuable in synthetic organic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.